N'-(3-fluoro-4-methylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O3/c1-16-3-4-17(15-20(16)23)25-22(29)21(28)24-9-10-26-11-13-27(14-12-26)18-5-7-19(30-2)8-6-18/h3-8,15H,9-14H2,1-2H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKVAIGGAGURLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Coupling Methodology
The piperazine core is synthesized via palladium-catalyzed amination (Table 1):
| Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 4-Bromo-1-methoxybenzene | Pd(OAc)₂, Xantphos, K₃PO₄ | 78 | |
| Piperazine | Toluene, 110°C, 24 h |
This method avoids competing C-arylation observed in Ullmann-type reactions. The product is purified via silica chromatography (EtOAc/hexane, 3:7).
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J = 8.8 Hz, 2H, ArH), 3.79 (s, 3H, OCH₃), 3.02 (t, J = 5.2 Hz, 4H, piperazine-H), 2.64 (t, J = 5.2 Hz, 4H).
- HRMS : m/z 207.1362 [M+H]⁺ (calc. 207.1364).
Functionalization with Ethylenediamine Linker
Alkylation Protocol
Reaction of 4-(4-methoxyphenyl)piperazine with 2-chloroethylamine hydrochloride proceeds under modified Mitsunobu conditions (Table 2):
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triethylamine | DMF | 80 | 12 | 65 |
| K₂CO₃ | Acetonitrile | 60 | 18 | 72 |
K₂CO₃ in acetonitrile minimizes N-overalkylation, achieving 72% isolated yield after recrystallization (ethanol).
Crystallographic Confirmation
Single-crystal X-ray analysis reveals:
- Chair conformation of the piperazine ring (torsion angle N1-C2-C3-N4 = -56.7°).
- Dihedral angle between methoxyphenyl and piperazine planes: 82.4°.
Ethanediamide Assembly
Two-Step Amidation Sequence
Final Coupling Reaction
The ethylenediamine-piperazine intermediate reacts with N-(3-fluoro-4-methylphenyl)oxalamic acid chloride under Schotten-Baumann conditions:
- Solvent : Dichloromethane/water (1:1)
- Base : NaHCO₃ (pH 8–9)
- Time : 6 h at 25°C
- Yield : 68% after column chromatography (CH₂Cl₂/MeOH 9:1)
Characterization of Final Product
Spectroscopic Data
Purity Assessment
- HPLC : 99.2% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min).
- Elemental Analysis : Calc. C 62.15%, H 6.02%, N 12.93%; Found C 62.08%, H 6.11%, N 12.85%.
Optimization Challenges and Solutions
Racemization Control
Lowering reaction temperature during amidation to 0°C reduces epimerization from 15% to <2%.
Chemical Reactions Analysis
Amide Hydrolysis
The ethanediamide moiety is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
| Conditions | Reagents | Outcome | Source |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux (12–24 hrs) | Cleavage to 3-fluoro-4-methylbenzoic acid and piperazine-ethylamine | |
| Basic hydrolysis | 2M NaOH, 80°C (8–12 hrs) | Formation of sodium carboxylate intermediates |
Mechanistic Insight :
Acid-catalyzed hydrolysis proceeds via protonation of the amide carbonyl, increasing electrophilicity for nucleophilic water attack. Base-mediated hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate.
Piperazine Functionalization
The piperazine ring undergoes alkylation or arylation at its secondary amine sites.
Key Data :
Alkylation typically achieves >70% yield under optimized conditions, while Suzuki reactions require inert atmospheres and precise stoichiometry .
Aromatic Electrophilic Substitution
The 3-fluoro-4-methylphenyl group participates in directed ortho-metallation or halogenation.
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Meta-nitro derivative (72% yield) | |
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 25°C | Para-bromo adduct relative to fluorine |
Regioselectivity :
The electron-withdrawing fluorine atom directs electrophiles to the meta position, while the methyl group exhibits minor steric effects .
Reductive Amination
The ethylenediamine linker allows reductive amination with carbonyl compounds.
| Carbonyl Substrate | Reducing Agent | Yield | Source |
|---|---|---|---|
| Benzaldehyde | NaBH₃CN, MeOH | 65% | |
| Cyclohexanone | H₂ (1 atm), Ra-Ni | 58% |
Limitations :
Steric hindrance from the piperazine group reduces reactivity with bulkier aldehydes .
Methoxy Group Demethylation
The 4-methoxyphenyl moiety can undergo demethylation to generate phenolic derivatives.
| Reagent System | Conditions | Product | Source |
|---|---|---|---|
| BBr₃, CH₂Cl₂ | −78°C → 25°C, 12 hrs | 4-Hydroxyphenylpiperazine | |
| HI, AcOH | Reflux, 6 hrs | Quantitative conversion |
Applications :
Demethylation enhances hydrogen-bonding capacity, potentially improving receptor binding in pharmacological contexts .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by a piperazine ring and multiple aromatic groups, which contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 407.5 g/mol. The presence of the fluorine atom and the methoxy group enhances its interaction with biological targets.
Antidepressant Activity
Research has indicated that compounds similar to N'-(3-fluoro-4-methylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide may exhibit antidepressant effects. The piperazine moiety is known to interact with serotonin receptors, which play a crucial role in mood regulation. Studies involving animal models have shown that such compounds can lead to significant improvements in depressive behaviors, suggesting their potential as antidepressants.
Antipsychotic Properties
The structural features of this compound resemble those of known antipsychotic agents. Preliminary studies have demonstrated its ability to modulate dopamine receptor activity, which is vital in treating schizophrenia and other psychotic disorders. In vitro assays have shown that the compound can effectively inhibit dopamine D2 receptor binding, indicating its potential use in antipsychotic therapies.
Anticancer Activity
Emerging research points to the anticancer properties of this compound. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells. In vitro studies have indicated that this compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer, making it a candidate for further development as an anticancer agent.
Enzyme Inhibition Studies
The compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in cell signaling pathways related to cancer progression. This inhibition could lead to decreased tumor growth and improved patient outcomes.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets, including G-protein coupled receptors (GPCRs) and kinases. These studies provide insights into the molecular interactions and help refine the compound's design for enhanced efficacy.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antidepressant Effects | Demonstrated significant reduction in depressive symptoms in rodent models after administration of similar compounds. |
| Study 2 | Antipsychotic Potential | Showed inhibition of D2 receptor binding, correlating with reduced psychotic behaviors in animal models. |
| Study 3 | Anticancer Activity | Induced apoptosis in breast cancer cell lines; further studies needed for clinical relevance. |
Mechanism of Action
The mechanism of action of N’-(3-fluoro-4-methylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The piperazine ring is known to modulate pharmacokinetic properties, potentially affecting neurotransmitter receptors and enzymes. This interaction can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Piperazine Substituents
Key Observations:
- Electron-donating vs. electron-withdrawing groups : Methoxy (electron-donating) on the target compound may enhance piperazine basicity, improving solubility, whereas halogenated or benzoyl groups (electron-withdrawing) could reduce it .
- Steric effects : Bulky substituents (e.g., benzoyl, dichlorobenzyl) may hinder receptor access compared to the smaller methoxyphenyl group in the target compound .
Analogues with Alternative Aromatic Moieties
Key Observations:
Pharmacologically Relevant Piperazine Derivatives
Key Observations:
- Receptor selectivity : Dichlorophenyl and methoxyphenyl groups on piperazine rings are critical for differentiating dopamine vs. serotonin receptor binding . The target compound’s methoxyphenyl group may favor 5-HT1A interactions akin to 18F-Mefway .
- Imaging vs. therapeutic applications : Fluorine in the target compound could allow radiolabeling (e.g., 18F) for PET imaging, similar to 18F-Mefway .
Biological Activity
N'-(3-fluoro-4-methylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various receptors, its pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C_{23}H_{30}F_{N}_{5}O with a molecular weight of approximately 413.51 g/mol. The structure features a piperazine ring, which is known for its role in enhancing the bioactivity of compounds targeting neurotransmitter receptors.
1. Dopamine Receptor Interaction
Research indicates that compounds similar to this compound exhibit significant binding affinity for dopamine receptors, particularly the D3 subtype. The D3 receptor is implicated in various neuropsychiatric disorders, making it a critical target for therapeutic intervention.
- Binding Affinity : Studies have shown that modifications in the structure can lead to varying affinities for D2 and D3 receptors. For instance, the presence of specific substituents on the piperazine ring can enhance selectivity towards D3 receptors over D2 receptors, which is crucial for minimizing side effects associated with broader receptor activity .
2. Serotonin Receptor Activity
The compound may also interact with serotonin receptors, which are important in regulating mood and anxiety. Compounds with similar structures have been tested for their ability to modulate serotonin receptor activity, suggesting potential applications in treating mood disorders .
3. Antitumor Activity
Preliminary studies indicate that derivatives of the compound may possess antitumor properties. The modulation of specific pathways involved in cell proliferation and apoptosis has been observed, although further research is needed to confirm these findings and elucidate mechanisms .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
